Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically in the area of synthetic chemistry .
Summary of the Application: Methyl (S)-(+)-3-hydroxy-2-methylpropionate is used as a starting material in the total synthesis of (+)-discodermolide, dictyostatin, and spongidepsin . These compounds have significant importance in medicinal chemistry.
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the synthesis pathway chosen for each compound
Results or Outcomes: The outcomes of these syntheses are the production of (+)-discodermolide, dictyostatin, and spongidepsin . These compounds have been studied for their potential medicinal properties, particularly in the field of cancer research.
Specific Scientific Field: This application falls under the field of Biochemistry and Metabolomics .
Methods of Application or Experimental Procedures: The production of “(S)-3-hydroxyisobutyrate” in the human body is a natural process and occurs as part of the body’s metabolic pathways . The specific methods of application or experimental procedures would depend on the metabolic pathway in which it is involved.
Results or Outcomes: The outcomes of this metabolic process are the production of “(S)-3-hydroxyisobutyrate” and its role in various biological processes . The specific outcomes would depend on the metabolic pathway in which it is involved.
(S)-Methyl 3-hydroxy-2-methylpropanoate, with the chemical formula CHO and a molecular weight of 118.13 g/mol, is an optically active compound known for its significance in organic synthesis and various biochemical applications. This compound exists as a colorless liquid and is classified as a combustible liquid, which can cause skin irritation upon contact . The compound is characterized by its hydroxyl group (-OH) and methyl groups, contributing to its unique chemical properties.
(S)-Methyl 3-hydroxy-2-methylpropanoate itself does not possess a known mechanism of action in biological systems. Its significance lies in its role as a precursor molecule for the synthesis of bioactive compounds like discodermolide, which likely exerts its effects through disruption of cell division [].
These reactions make (S)-Methyl 3-hydroxy-2-methylpropanoate a versatile building block in organic synthesis.
Research indicates that (S)-Methyl 3-hydroxy-2-methylpropanoate exhibits various biological activities, including:
Several methods exist for synthesizing (S)-Methyl 3-hydroxy-2-methylpropanoate:
These methods highlight the compound's accessibility for synthetic chemists.
(S)-Methyl 3-hydroxy-2-methylpropanoate finds applications in various fields:
(S)-Methyl 3-hydroxy-2-methylpropanoate shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | CAS Number | Similarity |
---|---|---|
(R)-Methyl 3-hydroxy-2-methylpropanoate | 72657-23-9 | 1.00 |
Methyl 3-hydroxy-2,2-dimethylpropanoate | 14002-80-3 | 0.96 |
Trimethyl methanetricarboxylate | 1186-73-8 | 0.96 |
Ethyl 3-hydroxy-2,2-dimethylpropanoate | 14002-73-4 | 0.88 |
Diethyl 2,2-bis(hydroxymethyl)malonate | 20605-01-0 | 0.85 |
These compounds exhibit varying degrees of similarity based on their structural features, functional groups, and potential applications. The uniqueness of (S)-Methyl 3-hydroxy-2-methylpropanoate lies in its specific stereochemistry and the resulting biological activity that may differ from its counterparts.